molecular formula C18H10Cl3N3OS B2776113 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile CAS No. 338966-43-1

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile

Cat. No.: B2776113
CAS No.: 338966-43-1
M. Wt: 422.71
InChI Key: SDEYXJZKWLKTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step may involve the nitration of the thiophene ring followed by reduction to introduce the amino group.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound or its derivatives could be investigated for use as pharmaceuticals, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile
  • 4-Amino-2-(4-bromoanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile
  • 4-Amino-2-(4-fluoroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile

Uniqueness

The uniqueness of 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile lies in its specific substitution pattern, which can impart distinct chemical and biological properties. For example, the presence of multiple chloro groups can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3OS/c19-9-1-4-11(5-2-9)24-18-13(8-22)15(23)17(26-18)16(25)12-6-3-10(20)7-14(12)21/h1-7,24H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYXJZKWLKTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.